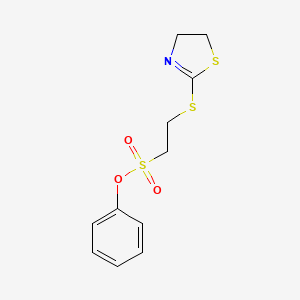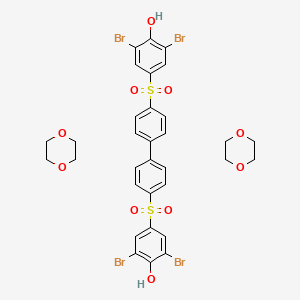![molecular formula C16H16Cl2N2O B3823283 N-[1-(benzylamino)-2,2-dichloroethyl]benzamide](/img/structure/B3823283.png)
N-[1-(benzylamino)-2,2-dichloroethyl]benzamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-[1-(Benzylamino)-2,2-dichloroethyl]benzamide and its derivatives have been extensively studied for their synthesis methods and molecular structures. A study by Guirado et al. (2002) reports efficient procedures for synthesizing these compounds, emphasizing their potential as intermediates in accessing new heterocyclic series. The study also presents the crystallographic X-ray structure of a related compound, N-(2,2-dichloro-1-isopentylaminoethyl)-4-methylbenzamide (Guirado et al., 2002).
Biological Activity and Therapeutic Potential
Investigations into the biological activity of N-[1-(benzylamino)-2,2-dichloroethyl]benzamide derivatives have revealed promising therapeutic potentials. A study by Imramovský et al. (2011) evaluated a series of chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides against various mycobacterial, bacterial, and fungal strains, finding significant biological activity comparable to or higher than standard treatments (Imramovský et al., 2011).
Herbicidal Applications
The herbicidal properties of benzamide derivatives have been explored as well. Viste et al. (1970) identified N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a related compound, as herbicidally active on various grasses, suggesting potential agricultural utility (Viste et al., 1970).
Anticonvulsant Activity
Foster et al. (1999) conducted a study on the anticonvulsant activity of substituted vinylic benzamides, including derivatives of N-[1-(benzylamino)-2,2-dichloroethyl]benzamide. The study highlighted significant differences in anticonvulsant activity among various benzamides, attributed to their three-dimensional structures (Foster et al., 1999).
Applications in Melanoma Treatment
Wolf et al. (2004) explored the use of benzamide derivatives conjugated with alkylating cytostatics for melanoma cytotoxicity. They found that these compounds showed higher toxicity against melanoma cells compared to the parent compounds, supporting their potential in targeted drug delivery for melanoma therapy (Wolf et al., 2004).
Propiedades
IUPAC Name |
N-[1-(benzylamino)-2,2-dichloroethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c17-14(18)15(19-11-12-7-3-1-4-8-12)20-16(21)13-9-5-2-6-10-13/h1-10,14-15,19H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSBJGSYFAQXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C(Cl)Cl)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(4-methyl-1-piperazinyl)methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide oxalate](/img/structure/B3823205.png)
![ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B3823214.png)



![5-methyl-5-{3-[(3-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione](/img/structure/B3823249.png)
![5-{3-[(4-chlorobenzyl)oxy]phenyl}-5-methyl-2,4-imidazolidinedione](/img/structure/B3823253.png)




![N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B3823298.png)
![2,2-dimethyl-N-{2,2,2-trichloro-1-[({[4-(phenyldiazenyl)phenyl]amino}carbonothioyl)amino]ethyl}propanamide](/img/structure/B3823300.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)propanamide](/img/structure/B3823302.png)